5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a bromine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is:
Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitrile Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to form the nitrile group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine.
Oxidation: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of bromine and nitrile substituents on reaction mechanisms.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems due to its ability to interact with various biomolecules.
Medicine:
Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2-carbonitrile: Lacks the bromine atom, affecting its chemical properties and reactivity.
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine:
Uniqueness: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-3,8H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDICYDSDMDGOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C#N)C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217471 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-63-2 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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